N-(4-methoxy-3-methylphenyl)acetamide
Overview
Description
N-(4-methoxy-3-methylphenyl)acetamide: is an organic compound with the molecular formula C10H13NO2. It is a derivative of acetanilide, where the phenyl ring is substituted with a methoxy group at the 4-position and a methyl group at the 3-position. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acylation of 4-methoxy-3-methylaniline: The most common method involves the acylation of 4-methoxy-3-methylaniline with acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation: N-(4-methoxy-3-methylphenyl)acetamide can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products: Oxidation typically results in the formation of carboxylic acids or aldehydes, depending on the reaction conditions.
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Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: Reduction can lead to the formation of amines or alcohols.
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Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products: Substituted derivatives of this compound.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: N-(4-methoxy-3-methylphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmacological Studies: The compound is studied for its potential pharmacological properties, including analgesic and anti-inflammatory effects. It serves as a model compound for the development of new drugs.
Industry:
Chemical Manufacturing: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxy-3-methylphenyl)acetamide is primarily based on its interaction with biological targets such as enzymes and receptors. The methoxy and methyl groups on the phenyl ring influence its binding affinity and specificity towards these targets. The compound can inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N-(4-methoxyphenyl)acetamide: This compound lacks the methyl group at the 3-position, which can affect its chemical reactivity and biological activity.
N-(3-methylphenyl)acetamide: This compound lacks the methoxy group at the 4-position, which can influence its solubility and interaction with biological targets.
N-(4-methoxy-3-sulfamoylphenyl)acetamide:
Uniqueness: N-(4-methoxy-3-methylphenyl)acetamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which confer distinct chemical and biological properties. These substitutions can enhance its solubility, stability, and interaction with specific biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-(4-methoxy-3-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-6-9(11-8(2)12)4-5-10(7)13-3/h4-6H,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBJOBHAURZVBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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